Robalzotan
Overview
Description
It was initially investigated by AstraZeneca for potential use as an antidepressant and later for other indications such as irritable bowel syndrome . The compound has shown the ability to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors like citalopram in rodent studies .
Mechanism of Action
Target of Action
Robalzotan, also known as NAD-299 or AZD-7371, is a selective antagonist at the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is known to play a crucial role in mood and anxiety disorders.
Mode of Action
As a selective antagonist, this compound binds to the 5-HT1A receptors and blocks their activity . This means it prevents serotonin from binding to these receptors and activating them. In rodent studies, it was shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram .
Biochemical Pathways
Its antagonistic action on the 5-ht1a receptors suggests that it can influence the serotonergic system and the various physiological functions it regulates, including mood, anxiety, sleep, and cognition .
Result of Action
By blocking the 5-HT1A receptors, this compound can modulate the serotonergic system and potentially influence various physiological functions. In preclinical studies, it has been shown to reverse the inhibition of serotonergic cell firing induced by certain drugs . .
Biochemical Analysis
Biochemical Properties
Robalzotan interacts with the 5-HT1A receptor, a subtype of the serotonin receptor . It has been shown to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by the administration of selective serotonin reuptake inhibitors like citalopram in rodent studies .
Cellular Effects
This compound’s interaction with the 5-HT1A receptor can influence various cellular processes. By acting as an antagonist at this receptor, this compound can modulate serotonin signaling pathways, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT1A receptor . As an antagonist, it binds to this receptor and inhibits its function, which can lead to changes in serotonin signaling and potentially impact gene expression .
Preparation Methods
The synthesis of robalzotan involves several steps:
Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to form the methyl ester.
Condensation: The methyl ester is then condensed with propargyl bromide in the presence of potassium carbonate in acetone, yielding the corresponding ether.
Cyclization: The ether undergoes cyclization by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.
Hydrolysis: This ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.
Amidation: The free acid reacts with thionyl chloride and then with ammonia to form the carboxamide.
Nitration and Reduction: The carboxamide is nitrated with sodium nitrite and iodine, followed by hydrogenation to yield the 3,4-dihydro compound.
Optical Resolution and Alkylation: The racemic mixture is resolved using L-(+)-tartaric acid, and the resulting 3®-amino derivative is alkylated with cyclobutanone and sodium cyanoborohydride to afford this compound.
Chemical Reactions Analysis
Robalzotan undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be nitrated and subsequently reduced to form different derivatives.
Amidation: The formation of carboxamide groups is a key step in its synthesis. Common reagents used in these reactions include sodium nitrite, iodine, sodium borohydride, and thionyl chloride.
Scientific Research Applications
Robalzotan has been investigated for various scientific research applications:
Chemistry: It serves as a model compound for studying selective antagonism at the 5-HT1A receptor.
Biology: The compound has been used in rodent studies to understand the role of 5-HT1A receptors in serotonin release.
Medicine: Initially explored as a potential antidepressant, this compound was later researched for treating irritable bowel syndrome.
Industry: While not widely used industrially, its synthesis and reactions provide valuable insights for pharmaceutical research
Comparison with Similar Compounds
Robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and affinity for the 5-HT1A receptor. Unlike some other compounds, this compound was able to completely reverse the inhibition of serotonin release in rodent studies, making it a valuable tool for research .
Similar Compounds
Ebalzotan: Another 5-HT1A receptor antagonist with similar applications.
UH-301: A compound with comparable receptor binding characteristics but different pharmacological profiles.
Properties
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUXRKNJYPMCG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168743 | |
Record name | Robalzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169758-66-1 | |
Record name | Robalzotan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169758-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robalzotan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169758661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robalzotan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robalzotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROBALZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18M56OGME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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